4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H9ClFN3 and its molecular weight is 225.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Interaction Analysis
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole derivatives have been a subject of interest due to their structural properties and potential biological activities. Researchers have synthesized and characterized derivatives of 1,2,4-triazoles, noting their solvatomorphic behavior, intermolecular interactions (e.g., C–H⋯O, C–H⋯SC, C–H⋯π), and lp⋯π interactions through various thermal techniques and ab initio quantum mechanical calculations. Such analyses provide insights into the nature and energetics associated with these interactions, offering a deeper understanding of their potential applications in various fields (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization
The synthesis and structural characterization of derivatives are pivotal for understanding their chemical properties and potential uses. Studies have reported the synthesis of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and detailed their crystalline structures, showcasing the molecule's planarity and the orientation of certain substituents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Interaction Studies and Theoretical Calculations
Understanding the interaction energies and the role of different substituents in modifying these energies is crucial for potential applications. Research involving ethyl 2-triazolyl-2-oxoacetate derivatives has shed light on π-hole tetrel bonding interactions, utilizing Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. These studies provide valuable insights into the nucleophilic/electrophilic nature of various groups and their impact on interaction energy (Ahmed et al., 2020).
Applications in Material Science
Derivatives of this compound have been explored for their potential applications in material science. For instance, triazolyl-functionalized energetic salts have been synthesized and characterized for their thermal stability and density, which could be pivotal in various industrial applications (Wang, Gao, Ye, & Shreeve, 2007).
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-fluorophenyl)-5-methyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURNCFXMIAJGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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